Product packaging for 1-(3,5-Dimethoxyphenyl)cyclopropanamine(Cat. No.:)

1-(3,5-Dimethoxyphenyl)cyclopropanamine

Cat. No.: B11727284
M. Wt: 193.24 g/mol
InChI Key: JKLSQESFRNWDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclopropanamine Structural Features and Chemical Versatility

The defining feature of a cyclopropanamine is the three-membered carbocyclic ring, which is the smallest possible cycloalkane. This ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent ring strain endows cyclopropanamines with enhanced reactivity compared to their acyclic or larger-ring counterparts. The C-C bonds of the cyclopropane (B1198618) ring also exhibit a degree of π-character, influencing its electronic properties.

The presence of the amino group introduces basicity and nucleophilicity, making it a key site for chemical modifications. The interplay between the strained ring and the reactive amino group allows for a wide range of chemical transformations, rendering cyclopropanamines versatile intermediates in the synthesis of more complex molecules. longdom.org

Importance of the Cyclopropyl (B3062369) Moiety in Chemical Biology and Medicinal Chemistry Research

The cyclopropyl group is a privileged motif in drug design, frequently incorporated into molecular structures to enhance their pharmacological profiles. Its small, rigid nature can introduce conformational constraints on a molecule, which can lead to a more favorable interaction with a biological target. ontosight.ai This can translate to increased potency and selectivity.

Furthermore, the cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl or a vinyl group. Its introduction can favorably modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and aqueous solubility. The replacement of metabolically vulnerable groups with a cyclopropyl ring can lead to an improved pharmacokinetic profile, a crucial aspect of drug development. For instance, the cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes. ontosight.ai

A variety of approved drugs across different therapeutic areas contain a cyclopropyl moiety, highlighting its broad utility in medicinal chemistry. These include agents for treating viral infections, cancers, and cardiovascular diseases. psu.edu

Contextualization of 1-(3,5-Dimethoxyphenyl)cyclopropanamine within Arylcyclopropanamine Research

This compound belongs to the arylcyclopropanamine subclass, where an aromatic ring is attached to the same carbon of the cyclopropane ring as the amino group. This arrangement brings the electronic properties of the aryl ring into close proximity with the reactive cyclopropylamine (B47189) core, offering opportunities for further molecular exploration.

While specific research data on this compound is limited in publicly available literature, we can infer its potential significance by examining related structures. The 3,5-dimethoxyphenyl substitution pattern is of interest in medicinal chemistry as the methoxy (B1213986) groups can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. They can also play a role in directing the binding of the molecule to its biological target.

For comparison, the related compound N-[(3,5-dimethoxyphenyl)methyl]cyclopropanamine has been documented as a chemical intermediate. chemicalbook.com This suggests that the 3,5-dimethoxyphenyl motif, in conjunction with a cyclopropane ring, is of interest to synthetic chemists. Another related structure, 1-(3,5-Dichlorophenyl)cyclopropylamine, is also commercially available, indicating a demand for arylcyclopropanamines with substitution at the 3 and 5 positions of the phenyl ring. nih.gov

Predicted Physicochemical Properties of Arylcyclopropanamine Derivatives:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA
1-(3,5-Dichlorophenyl)cyclopropylamineC₉H₉Cl₂N202.082.4
N-[(3,5-dimethoxyphenyl)methyl]cyclopropanamineC₁₂H₁₇NO₂207.27-

Current Research Landscape and Key Challenges in Cyclopropanamine-Based Research

The current research landscape for cyclopropanamine-based compounds is vibrant, with a continuous stream of new synthetic methodologies and applications in drug discovery being reported. nih.gov The development of stereoselective syntheses of cyclopropanamines is a particularly active area, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Despite the significant progress, challenges remain. The synthesis of substituted cyclopropanamines can be complex and may require multi-step procedures. google.comgoogleapis.com The inherent reactivity of the strained ring, while beneficial in some contexts, can also lead to undesired side reactions during synthesis. Furthermore, a deeper understanding of the structure-activity relationships for different classes of arylcyclopropanamines is needed to guide the rational design of new therapeutic agents. Overcoming these challenges will be crucial for fully realizing the therapeutic potential of this important class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B11727284 1-(3,5-Dimethoxyphenyl)cyclopropanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8(11(12)3-4-11)6-10(7-9)14-2/h5-7H,3-4,12H2,1-2H3

InChI Key

JKLSQESFRNWDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)N)OC

Origin of Product

United States

Advanced Chemical Reactivity and Transformation Pathways of 1 3,5 Dimethoxyphenyl Cyclopropanamine Analogs

Cyclopropane (B1198618) Ring-Opening Reactions and Their Mechanisms

The significant strain energy of the cyclopropane ring, approximately 110–115 kJ/mol, is a primary driving force for its chemical reactivity. mdpi.com This energy barrier is substantially lowered in activated cyclopropanes, such as those bearing donor groups like the dimethoxyphenyl moiety. The cleavage of the cyclopropane C-C bonds can proceed through several mechanisms, including heterolytic and homolytic pathways, often initiated by electrophiles or radical species.

Heterolytic Cleavage: Donor-acceptor (D-A) cyclopropanes are particularly prone to heterolytic ring-opening. mdpi.com In analogs of 1-(3,5-dimethoxyphenyl)cyclopropanamine, the electron-donating dimethoxyphenyl group can stabilize a positive charge, facilitating the formation of a zwitterionic 1,3-dipole intermediate upon cleavage. mdpi.comresearchgate.net This process is often catalyzed by Lewis acids, which coordinate to a substituent and promote the ring-opening. researchgate.netrsc.org The resulting intermediate is a valuable synthon for various annulation and cycloaddition reactions. mdpi.comresearchgate.net

Homolytic Cleavage: The strained bonds of the cyclopropane ring can also undergo homolytic cleavage to form radical intermediates. nih.gov This can be initiated by thermolysis, photolysis, or single electron transfer events. nih.gov Oxidative ring-opening reactions, often mediated by transition metals like manganese or copper, proceed through radical intermediates that can undergo subsequent cyclization or functionalization. beilstein-journals.orgnih.gov For instance, a radical can add to the cyclopropane, inducing a ring-opening to form a more stable alkyl radical, which can then be trapped or participate in further reactions. beilstein-journals.org

Electrophilic Ring-Opening: The C-C bonds of the cyclopropane ring possess significant p-character, allowing them to be attacked by electrophiles. This reaction typically proceeds with the formation of a stabilized carbocation intermediate, followed by nucleophilic capture. rsc.orgnih.gov The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the ring.

Reaction TypeInitiator/ReagentKey IntermediateMechanism Pathway
Heterolytic Ring-OpeningLewis Acids (e.g., Yb(OTf)₃)Zwitterion (1,3-Dipole)Formation of a polarized bond, leading to cleavage and a dipolar species. mdpi.comresearchgate.net
Homolytic Ring-OpeningRadical Initiators, Heat, LightDiradical or MonoradicalHomolysis of a strained C-C bond to generate radical species. nih.govbeilstein-journals.org
Oxidative Ring-OpeningMetal Oxidants (e.g., Mn(OAc)₃)Radical Cation / Alkyl RadicalSingle electron transfer or radical addition followed by ring cleavage. beilstein-journals.orgnih.gov
Electrophilic Ring-OpeningElectrophiles (e.g., PhSeCl)CarbocationAttack of an electrophile on the quasi-π system of the ring. rsc.orgnih.gov

Nucleophilic Substitution Reactions of the Amine Moiety

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This moiety readily participates in nucleophilic substitution and addition-elimination reactions with a variety of electrophiles. These reactions are fundamental for the derivatization of the parent molecule and for its incorporation into larger molecular scaffolds.

Common transformations involving the amine moiety include:

Acylation: Reaction with acyl halides or anhydrides to form stable amide derivatives.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. Polyalkylation can be an issue but can be controlled by reaction conditions.

Reductive Amination: Reaction with aldehydes or ketones to form an imine or enamine intermediate, which is then reduced in situ to furnish a more substituted amine.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The reactivity of the amine is analogous to other primary alkylamines, although its basicity and nucleophilicity may be subtly modulated by the electronic effects of the adjacent cyclopropyl (B3062369) and phenyl rings.

Reaction TypeElectrophilic ReagentResulting Functional Group
AcylationAcyl Halide (R-COCl)Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
Reaction with CarbonylsAldehyde/KetoneImine (followed by reduction to Amine)

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Dimethoxyphenyl)

The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org This is due to the powerful electron-donating resonance effects of the two methoxy (B1213986) (-OCH₃) groups. These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of this compound, the potential sites for substitution are C2, C4, and C6.

The methoxy group at C3 directs to C2, C4, and C6.

The methoxy group at C5 directs to C4 and C6.

The cyclopropylamine (B47189) group at C1 is also an activating, ortho-, para-directing group, further enhancing the reactivity of the C2, C4, and C6 positions.

The combined directing effects strongly favor substitution at the C2, C4, and C6 positions. Steric hindrance from the relatively bulky 1-cyclopropanamine substituent at C1 might influence the regioselectivity, potentially favoring attack at the C4 position, which is para to the largest group. nih.gov The SEAr mechanism proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

SEAr ReactionTypical ReagentsElectrophileFavored Substitution Position(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)C2, C4, C6
HalogenationBr₂, FeBr₃Br⁺C2, C4, C6
SulfonationFuming H₂SO₄SO₃C2, C4, C6
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)C2, C4, C6
Friedel-Crafts AcylationR-COCl, AlCl₃R-C=O⁺ (Acylium ion)C2, C4, C6

Other Significant Transformations: Addition and Polymerization Reactions

Beyond simple ring-opening, the reactive intermediates generated from this compound analogs can undergo more complex transformations.

Formal Cycloaddition Reactions: The 1,3-dipolar intermediates formed during heterolytic ring-opening are particularly useful in formal cycloaddition reactions. nih.gov These zwitterions can react with various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloadditions to afford highly functionalized five-membered ring systems. mdpi.com Similarly, radical intermediates from homolytic cleavage can participate in formal radical cycloadditions. nih.gov These transformations are powerful tools for constructing complex sp³-rich molecular architectures.

Polymerization Reactions: Strained cyclic compounds are known to undergo ring-opening polymerization (ROP). Given the high reactivity of the cyclopropane ring, analogs of this compound could theoretically serve as monomers in ROP. The ring-opening could be initiated cationically, anionically, or by a radical mechanism, leading to a polymer chain. This potential for polymerization represents a significant, though less explored, transformation pathway for this class of compounds.

Reactivity Induced by Strained Ring Systems in Cyclopropanamines

The unique reactivity of cyclopropanamines is a direct consequence of the inherent strain within the three-membered ring. This strain is a combination of two main factors:

Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.comyoutube.com This deviation leads to poor orbital overlap and weaker C-C bonds, increasing the molecule's potential energy. khanacademy.org

Torsional Strain: The rigid, planar structure of the cyclopropane ring locks the hydrogen atoms on adjacent carbons into an eclipsed conformation, resulting in repulsive interactions and torsional strain. masterorganicchemistry.comkhanacademy.org

This stored energy provides a strong thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves both angle and torsional strain. masterorganicchemistry.com The presence of the amine and dimethoxyphenyl donor groups further activates the ring by electronically stabilizing the intermediates and transition states involved in the ring-opening process, making these reactions kinetically accessible under relatively mild conditions. mdpi.com

CycloalkaneRing Strain (kcal/mol)Primary Source of Strain
Cyclopropane~27.5Angle and Torsional Strain masterorganicchemistry.com
Cyclobutane~26.5Angle and Torsional Strain masterorganicchemistry.com
Cyclopentane~6.5Mainly Torsional Strain
Cyclohexane~0Essentially Strain-Free (in chair conformation)

Structure Activity Relationship Sar Studies of Substituted Cyclopropanamine Derivatives

General Principles of SAR in Cyclopropylamine (B47189) Scaffolds

The cyclopropylamine scaffold is a key pharmacophore in a variety of biologically active compounds, largely due to its unique structural and electronic properties. The three-membered ring is highly strained, which imparts a degree of conformational rigidity and influences the pKa of the amine group. This inherent rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.

The primary amine of the cyclopropylamine moiety is a critical feature for the biological activity of many of these compounds, particularly those that act as enzyme inhibitors. It is often involved in crucial interactions with the active site of the target enzyme, such as forming hydrogen bonds or participating in acid-base catalysis. The orientation of this amine group, dictated by the stereochemistry of the cyclopropane (B1198618) ring, is therefore a key determinant of activity.

Influence of Cyclopropane Ring Substitution and Stereochemistry

The stereochemistry of the substituents on the cyclopropane ring is a critical factor influencing the biological activity of cyclopropanamine derivatives. Generally, the trans isomers of 2-phenylcyclopropanamines are more potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) compared to their cis counterparts. This stereochemical preference is attributed to the specific orientation of the phenyl and amino groups, which allows for optimal interaction with the enzyme's active site.

For instance, in the case of LSD1 inhibitors, the trans configuration allows the phenyl group to fit into a hydrophobic pocket while positioning the amino group for covalent adduct formation with the FAD cofactor. The less active cis isomers are thought to have a suboptimal orientation that hinders this interaction.

Substitutions on the cyclopropane ring itself can also significantly impact activity. The introduction of substituents can alter the molecule's conformation, lipophilicity, and electronic properties. While most potent inhibitors are unsubstituted on the cyclopropane ring, studies have shown that small alkyl or other functional groups can be tolerated, although they often lead to a decrease in potency. The precise effect of such substitutions is highly dependent on the specific target and the nature of the substituent.

Table 1: Influence of Stereochemistry on LSD1 Inhibition

CompoundStereochemistryLSD1 IC50 (nM)
Tranylcyprominetrans~2000
cis-2-PhenylcyclopropanaminecisSignificantly less active

Impact of Aromatic Substitutions on Biological Activity (e.g., Dimethoxyphenyl, Dichlorophenyl)

Substitutions on the aromatic ring of phenylcyclopropanamine derivatives have been extensively explored to enhance potency and selectivity. The nature, position, and number of substituents can profoundly influence the compound's interaction with the target enzyme.

The presence of methoxy (B1213986) groups on the phenyl ring, as seen in 1-(3,5-Dimethoxyphenyl)cyclopropanamine, can significantly modulate biological activity. The position of these electron-donating groups is crucial. While specific data for the 3,5-dimethoxy substitution pattern is part of a broader SAR landscape, general trends for methoxy substitutions have been observed.

For example, a methoxy group at the para-position of the phenyl ring has been shown to decrease the inhibitory activity against MAO-B compared to the unsubstituted analog. This is thought to be due to steric hindrance within the active site. In contrast, substitutions at the meta-positions are often better tolerated and can, in some cases, enhance activity. The 3,5-dimethoxy pattern places these groups in the meta-positions, which may contribute to a favorable interaction profile with certain enzymes. The electronic effects of the methoxy groups can also influence the reactivity of the cyclopropylamine moiety.

Table 2: Effect of Methoxy Group Position on MAO-B Inhibition

CompoundSubstitutionMAO-B kinact/KI (M-1s-1)
trans-2-PhenylcyclopropylamineUnsubstituted1600
trans-2-(4-Methoxyphenyl)cyclopropylaminepara-Methoxy790

Halogenation of the phenyl ring is a common strategy to improve the potency of cyclopropylamine-based inhibitors. Halogens such as fluorine, chlorine, and bromine can alter the electronic properties of the phenyl ring and participate in halogen bonding, a specific type of non-covalent interaction with the enzyme's active site.

Decoration of the phenyl ring at the meta-position with halogens has been shown to significantly improve inhibitory activity against LSD1. nih.gov For example, the introduction of a bromine atom at the meta-position of a phenylcyclopropylamine derivative can lead to a substantial increase in potency. This enhancement is attributed to favorable interactions within a specific region of the LSD1 active site. Dichlorophenyl derivatives also often exhibit high potency.

Table 3: Impact of Halogenation on LSD1 Inhibition

CompoundSubstitutionLSD1 IC50 (nM)
Analog AUnsubstituted>1000
Analog Bmeta-Bromo31

Structure-Activity Relationships for Enzyme Inhibition (e.g., LSD1, MAO)

The SAR of cyclopropylamine derivatives is highly dependent on the specific enzyme being targeted. While both LSD1 and MAOs are FAD-dependent amine oxidases, differences in their active site architecture allow for the development of selective inhibitors.

For LSD1, potent inhibitors often feature a substituted phenylcyclopropylamine core. The SAR studies have revealed that modifications to the aromatic ring and the amine group can lead to highly potent and selective compounds. As discussed, meta-substitutions on the phenyl ring are generally favorable. Furthermore, the addition of larger substituents to the amine group can enhance selectivity for LSD1 over MAOs.

In the case of MAO inhibition, the SAR is also well-defined. The trans-stereochemistry is preferred for potent inhibition of both MAO-A and MAO-B. Substitutions on the phenyl ring can modulate the selectivity between the two isoforms. For example, electron-withdrawing groups at the para-position tend to favor MAO-A inhibition, while smaller, lipophilic groups are often preferred for MAO-B. The unsubstituted phenylcyclopropylamine, tranylcypromine, is a non-selective inhibitor of both MAO-A and MAO-B.

Table 4: SAR for LSD1 and MAO Inhibition

Structural FeatureEffect on LSD1 InhibitionEffect on MAO Inhibition
trans-StereochemistryGenerally enhances potencyGenerally enhances potency
meta-Halogenation of Phenyl RingOften significantly increases potencyCan increase potency
Large N-substituentsCan enhance potency and selectivityOften decreases potency

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Inhibition Mechanisms by Cyclopropanamine Derivatives

Cyclopropanamine derivatives are recognized as a versatile structural scaffold for designing enzyme inhibitors, particularly for a class of enzymes known as flavin-dependent amine oxidases. nih.gov The inhibitory mechanisms of these compounds can be broadly categorized into reversible and irreversible interactions.

In competitive inhibition, an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site of the enzyme. wikipedia.orgresearchgate.net This binding event prevents the actual substrate from accessing the active site, thereby impeding the catalytic reaction. wikipedia.org The inhibition is termed "competitive" because the inhibitor and substrate are in direct competition for the same binding location. researchgate.net Consequently, the effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate, as this raises the probability of the substrate outcompeting the inhibitor for binding to the active site. wikipedia.orgpatsnap.com

For cyclopropanamine derivatives, their structural similarity to the amine substrates of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1) allows them to act as competitive inhibitors in the initial phase of interaction. nih.gov

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. knyamed.comnih.gov This binding induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces its efficiency in converting substrate to product, even if the substrate is already bound. researchgate.netnih.gov A key characteristic of non-competitive inhibition is that it cannot be reversed by increasing the substrate concentration because the inhibitor and substrate are not competing for the same site. patsnap.comnih.gov Some polyamine analogs with bisguanidine and biguanide structures have been characterized as noncompetitive inhibitors of LSD1. nih.gov

Uncompetitive inhibition is a less common pattern where the inhibitor binds only to the enzyme-substrate (ES) complex. youtube.com This binding also occurs at an allosteric site that is only formed after the substrate has bound to the enzyme. youtube.com This type of inhibition locks the substrate in the active site, preventing the release of the product and thereby decreasing the enzyme's catalytic rate. youtube.com

Many cyclopropanamine derivatives are classified as irreversible inhibitors, particularly as mechanism-based inhibitors, also known as suicide inhibitors. frontiersin.orgsigmaaldrich.com These inhibitors are initially unreactive but are transformed into a highly reactive species by the enzyme's own catalytic mechanism. sigmaaldrich.com This newly formed reactive molecule then forms a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. sigmaaldrich.com

The process for cyclopropylamines typically involves a single electron transfer (SET) from the amine to the enzyme's flavin adenine dinucleotide (FAD) cofactor. acs.org This generates a reactive aminium radical cation, which undergoes rapid opening of the strained cyclopropyl (B3062369) ring to form a carbon-centered radical. frontiersin.orgacs.org This radical species then covalently binds to the FAD cofactor or a nearby amino acid residue within the active site, permanently inactivating the enzyme. frontiersin.orgacs.org This mechanism-based inactivation is time-dependent and irreversible, as the enzyme cannot be regenerated. nih.govnih.gov

Specific Enzyme Targets and Their Modulation by Cyclopropanamines

The unique chemical properties of the cyclopropylamine (B47189) moiety make it an effective inhibitor for a specific family of enzymes that play crucial roles in cellular regulation.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a significant therapeutic target, particularly in oncology. nih.govnih.gov LSD1 is a FAD-dependent enzyme that removes methyl groups from mono- and dimethylated lysine residues on histone tails (specifically H3K4 and H3K9), thereby regulating gene expression. nih.govnih.govmdpi.com

Cyclopropanamine-containing molecules, such as the well-known monoamine oxidase inhibitor tranylcypromine (trans-2-phenylcyclopropylamine or TCP), have been identified as potent, mechanism-based inactivators of LSD1. nih.govnih.gov The structural and catalytic similarities between LSD1 and MAOs explain why inhibitors can be effective against both. acs.orgnih.gov The design of novel LSD1 inhibitors often utilizes the tranylcypromine scaffold, with modifications to the phenyl ring, cyclopropyl core, or amine group to enhance potency and selectivity. nih.govacs.orgresearchgate.net These modifications can produce compounds with significantly increased inhibitory activity against LSD1 while reducing effects on MAO-A and MAO-B. nih.gov

Inhibitory Activity of Selected Cyclopropanamine Derivatives against LSD1
CompoundLSD1 Inhibition (IC50 or Ki)Selectivity vs. MAO-A/BReference
Tranylcypromine (PCPA)Ki(inact) = 500 ± 115 µMLess selective acs.org
cis-N-benzyl-2-methoxycyclopropylamineNo inhibition observedHighly selective for MAO-B nih.gov
(1S,2R)-enantiomer of a TCPA derivative (Compound 15)High potency (specific value not stated)Selective vs MAO-A acs.org
cis-4-Br-2,5-F2-PCPA (S1024)Ki = 0.094 µMSelective for LSD1 over LSD2 acs.org

The irreversible inhibition of LSD1 by cyclopropanamine derivatives is achieved through the formation of a covalent adduct with the FAD cofactor located in the enzyme's catalytic domain. acs.orgacs.org The catalytic process of LSD1 involves the oxidation of the substrate's amine, which is mediated by the FAD cofactor. Mechanism-based inhibitors like 1-(3,5-Dimethoxyphenyl)cyclopropanamine and its analogs exploit this process.

Following the initial binding in the active site, the enzyme initiates a single-electron transfer from the inhibitor's nitrogen atom to the FAD cofactor. acs.org This oxidation leads to the homolytic cleavage of one of the cyclopropane (B1198618) ring's carbon-carbon bonds, a process favored by the release of ring strain. acs.org The resulting radical intermediate then rapidly reacts with the FAD cofactor, forming a stable covalent bond. nih.govresearchgate.net Structural and mass spectrometry analyses have confirmed that inhibitors like tranylcypromine form a covalent adduct with the N(5) and C(4a) atoms of the flavin ring of FAD. acs.org This covalent modification permanently alters the cofactor, rendering the enzyme catalytically inactive. researchgate.net

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

General Impact on Transcriptional Regulation

Transcriptional regulation is a fundamental biological process involving the control of gene expression. This regulation is often mediated by transcription factors (TFs), which bind to specific DNA sequences to modulate the rate of transcription. nih.gov The activity of these transcription factors can be influenced by small molecules that act as ligands for nuclear receptors or other signaling proteins. Several biological processes, including the regulation of gene expression by transcription factors, are dose-dependent. nih.gov

While direct studies on the effect of this compound on transcriptional regulation are not extensively documented in current literature, its structural motifs suggest potential mechanisms of interaction. Small molecules can influence gene expression by binding to and modulating the activity of nuclear receptors, which are a class of ligand-activated transcription factors. For some classes of compounds, a potential mechanism of action may involve interference with hormone receptors, such as estrogen receptors, although specific binding studies are required to confirm such interactions.

The second messenger cyclic AMP (cAMP) is another critical pathway that regulates a vast number of physiological processes by altering gene expression patterns. nih.gov This pathway involves the activation of transcription factors like the cAMP Response Element-Binding Protein (CREB), which in turn controls the expression of target genes. nih.gov The ability of a compound like this compound to interact with receptors or enzymes that modulate intracellular cAMP levels could, in theory, have downstream effects on transcriptional regulation. However, specific research is needed to elucidate any such role for this particular compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of various monoamine neurotransmitters, such as serotonin (B10506), dopamine, and norepinephrine, as well as other biogenic and dietary amines. nih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov The cyclopropylamine chemical scaffold is a well-established structural feature in the design of mechanism-based inhibitors of monoamine oxidases. nih.gov

Compounds containing a cyclopropylamine moiety can act as potent, often irreversible, inhibitors of MAO. The inhibitory mechanism involves the enzyme oxidizing the cyclopropylamine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that forms a covalent bond, or adduct, with the enzyme's flavin adenine dinucleotide (FAD) cofactor, resulting in inactivation of the enzyme. nih.gov

CompoundTargetInhibition TypePotency/Selectivity NotesReference
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIrreversibleIC50 = 5 nM for MAO-B; >20-fold more effective than tranylcypromine. nih.gov
TranylcypromineMAO-A and MAO-BIrreversibleNon-selective clinical MAO inhibitor. nih.gov
Amiflamine [FLA 336(+)]MAO-AReversibleSelective inhibitor, particularly potent inside serotonergic neurons. drugbank.com
IproniazidMAO-A and MAO-BIrreversibleEarly non-selective hydrazine-based MAO inhibitor. nih.gov

Molecular Docking and Binding Site Analysis for Cyclopropanamine Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the molecular mechanisms of pharmacological actions by predicting the binding mode and affinity between a ligand and a target protein. nih.gov

For cyclopropanamine-based ligands targeting MAO, molecular docking studies help to visualize how these inhibitors fit into the active site of the enzyme. The MAO active site consists of a two-part cavity: an entrance cavity and a deeper active site cavity where the FAD cofactor is located. The substrate binding sites for both MAO-A and MAO-B are predominantly hydrophobic. nih.gov

Docking simulations of cyclopropylamine derivatives into the MAO active site reveal key interactions that determine binding affinity and selectivity. The orientation of the ligand is critical; the cyclopropylamine moiety must be positioned correctly near the FAD cofactor for the inactivation chemistry to occur. The substituents on the cyclopropylamine structure, such as the 3,5-dimethoxyphenyl group, play a crucial role in establishing favorable interactions within the binding pocket. These interactions can include hydrophobic contacts with nonpolar amino acid residues and potential hydrogen bonds. For instance, docking studies of novel thiazolo[4,5-d]pyrimidine derivatives targeting the CRFR1 receptor showed that a dimethoxyphenyl group could fit into a binding pocket, and specific nitrogen atoms could form crucial hydrogen bonds with residues like N283. nih.gov

The process of molecular docking typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand.

Grid Box Definition: Defining the search space for the docking algorithm, which usually encompasses the known binding site of the receptor. mdpi.com

Docking Simulation: Running the algorithm, which samples different conformations and orientations of the ligand within the defined site and scores them based on a scoring function that estimates binding affinity. mdpi.com

Analysis of Results: Analyzing the top-scoring poses to identify the most likely binding mode and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-receptor complex.

ParameterDescriptionRelevance to Cyclopropanamine Ligands
Binding Affinity (kcal/mol)An estimation of the binding energy between the ligand and the protein target. More negative values typically indicate stronger binding.Predicts the potency of the inhibitor. Values closer to -10 kcal/mol suggest efficient binding. mdpi.com
Hydrogen BondsElectrostatic attractions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).Can anchor the ligand in a specific orientation within the active site, contributing to affinity and selectivity.
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the exclusion of water. The MAO active site is largely hydrophobic. nih.govThe dimethoxyphenyl ring is expected to form extensive hydrophobic contacts with nonpolar residues in the MAO binding cavity.
Distance to FAD CofactorThe proximity of the cyclopropylamine group to the reactive N5 atom of the FAD cofactor.Crucial for mechanism-based irreversible inhibition, as it allows for the covalent adduct formation after oxidative activation.

Computational Predictions of Biological Functions and Metabolic Pathways

Computational methods provide a powerful approach to predict the biological roles and metabolic fate of chemical compounds, especially for novel structures for which experimental data is limited. nih.gov These predictions are typically based on the chemical structure of the molecule and its similarity to compounds with known biological activities and metabolic pathways. nih.gov

Prediction of Biological Functions: The biological functions of this compound can be predicted using algorithms that analyze its structural features and compare them against large databases of bioactive molecules. The presence of the cyclopropylamine functional group is a strong indicator of potential MAO inhibition, as this moiety is a known pharmacophore for this class of enzymes. nih.gov Computational models trained on chemical-chemical interaction data can be used to predict which of several major metabolic pathway classes a compound is likely to be involved in. semanticscholar.org

Prediction of Metabolic Pathways: A metabolic pathway is a series of chemical reactions within a cell, catalyzed by enzymes, that modify an initial chemical. nih.gov For xenobiotics like this compound, computational tools can predict the likely metabolic transformations the compound will undergo in the body. These predictions are essential for understanding the compound's disposition and potential for generating active or inactive metabolites.

The metabolism of this compound is likely to proceed through two main phases:

Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions. The 3,5-dimethoxy groups on the phenyl ring are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic ethers. The primary amine of the cyclopropanamine group could also be a site for oxidation.

Phase II Metabolism: Involves conjugation reactions, where a polar group is attached to the molecule to increase its water solubility and facilitate excretion. The hydroxyl groups formed after O-demethylation or the primary amine could be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation).

Machine learning and other computational approaches are increasingly used to predict these metabolic pathways by integrating multi-omics data, including genomic, transcriptomic, and metabolomic information. nih.gov

Prediction TypeComputational MethodPredicted Outcome for this compound
Biological FunctionStructure-Activity Relationship (SAR), Pharmacophore Mapping, Chemical Similarity SearchingHigh probability of Monoamine Oxidase (MAO) inhibition due to the cyclopropylamine moiety.
Metabolic PathwayMetabolite Prediction Software (e.g., based on CYP enzyme models)Phase I: O-demethylation of methoxy (B1213986) groups. Phase II: Glucuronidation or sulfation of resulting hydroxyl groups.
Pathway InvolvementMachine Learning Models trained on databases like KEGG or MetaCyc biorxiv.orgLikely involvement in 'Xenobiotics Biodegradation and Metabolism' pathways. semanticscholar.org

Theoretical and Computational Investigations of Cyclopropanamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors. ntnu.no For a molecule such as 1-(3,5-Dimethoxyphenyl)cyclopropanamine, these calculations can elucidate the influence of the electron-donating dimethoxyphenyl group on the strained cyclopropane (B1198618) ring and the amine functionality.

Hartree-Fock (HF) and Density Functional Theory (DFT) are the two most common quantum chemical methods. ntnu.nochemrxiv.org HF theory approximates the multi-electron wavefunction as a single Slater determinant, providing a foundational but less accurate picture due to its neglect of electron correlation. ntnu.no DFT, on the other hand, is a method based on determining the electron density, from which all ground-state properties of a system can be derived. mdpi.comjmchemsci.com

DFT is widely used for its favorable balance of computational cost and accuracy. researchgate.net For cyclopropanamine systems, DFT calculations are applied to:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the ground state structure). ntnu.no

Electronic Properties: To calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. jmchemsci.commdpi.com

Charge Distribution: To map the electron density and electrostatic potential, identifying nucleophilic and electrophilic sites within the molecule. This is crucial for predicting how this compound might interact with other molecules or biological targets. dntb.gov.ua

A common functional used for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines HF and DFT principles. jmchemsci.commdpi.com

The accuracy of any quantum chemical calculation is highly dependent on the "level of theory," which comprises the chosen method (e.g., HF, DFT) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The choice of basis set represents a trade-off between accuracy and computational resources. researchgate.net Larger basis sets provide a more accurate description of the electron distribution but require significantly more computing power. researchgate.net

Table 1: Common Basis Sets Used in Quantum Chemical Calculations

Basis Set TypeExample(s)DescriptionTypical Application
Pople Style 6-31G*, 6-311++G(d,p)Split-valence basis sets where core and valence orbitals are treated differently. Asterisks and plus signs denote the addition of polarization and diffuse functions, respectively. mit.eduWidely used for geometry optimizations and frequency calculations of organic molecules. mdpi.com
Dunning Style cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets designed to systematically converge towards the complete basis set limit. "aug" denotes the addition of diffuse functions. researchgate.netHigh-accuracy energy calculations, especially for systems where electron correlation is important. researchgate.net
Ahlrichs Style def2-SVP, def2-TZVPEfficiently formulated basis sets available for most of the periodic table, offering a good balance of speed and accuracy. researchgate.netOften used in DFT calculations for medium to large systems.

For a molecule like this compound, a typical level of theory for reliable geometry and electronic structure analysis would be DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p). mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. arxiv.org

For this compound, MD simulations are invaluable for:

Conformational Sampling: Identifying the preferred spatial orientations (conformations) of the molecule. This includes the rotation of the phenyl ring relative to the cyclopropane ring and the flexibility of the methoxy (B1213986) groups. nih.gov

Solvent Effects: Simulating the molecule in a solvent (like water) to understand how its conformation and dynamics are influenced by the surrounding environment.

Ligand-Receptor Binding: If a biological target is known, MD simulations can be used to model the binding process. These simulations can assess the stability of the ligand within the binding pocket of a protein, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the complex's stability and flexibility. frontiersin.orgmdpi.comnih.gov

MD simulations can be run for timescales ranging from nanoseconds to microseconds, providing detailed insight into the dynamic behavior that governs molecular recognition and function. frontiersin.org

Mechanistic Studies of Reactions and Transformations (e.g., Decomposition, Ring-Opening)

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers.

For this compound, mechanistic studies could focus on:

Ring-Opening Reactions: The three-membered cyclopropane ring is highly strained and susceptible to ring-opening. DFT calculations can model potential pathways for this process, for instance, under acidic or thermal conditions, by calculating the activation energy required to break the C-C bonds.

Decomposition Pathways: Investigating the potential thermal or photochemical decomposition routes of the molecule.

Reactivity of the Amine Group: Modeling reactions involving the primary amine, such as N-acylation or N-alkylation, to understand its reactivity profile.

These studies provide a molecule-level picture of reaction coordinates and help predict the feasibility and outcome of chemical transformations.

In Silico Approaches for Ligand-Target Interactions and Virtual Screening

In silico methods are computational techniques used in drug discovery to identify and optimize bioactive molecules. nih.gov These approaches can screen vast virtual libraries of compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening. mdpi.commdpi.com

If this compound were being investigated as a potential therapeutic agent, the following in silico workflow would be common:

Target Identification: Identifying potential protein targets for the molecule, a process sometimes referred to as "target fishing". mdpi.combiorxiv.org

Molecular Docking: This is the most common virtual screening technique. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The quality of the "pose" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). bohrium.comrsc.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. This model can then be used to search for other molecules with a similar arrangement. mdpi.com

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the molecule. Algorithms can estimate properties like water solubility, blood-brain barrier permeability, and potential for interacting with metabolic enzymes. nih.govplos.org

Table 2: Typical Workflow for In Silico Virtual Screening

StepDescriptionTools & MethodsOutcome
1. Preparation Prepare the 3D structure of the protein target (receptor) and the small molecule (ligand) library.Protein Data Bank (PDB), molecular modeling software.Optimized structures ready for docking.
2. Docking Dock the ligand library into the defined binding site of the receptor.AutoDock, Schrödinger Suite, GOLD. nih.govA ranked list of ligands based on their predicted binding scores.
3. Scoring/Ranking Use scoring functions to estimate the binding affinity and rank the compounds.Empirical, knowledge-based, or force-field-based scoring functions.Prioritized list of "hit" compounds.
4. Post-Processing Filter hits based on visual inspection of binding poses, interaction patterns, and predicted ADME properties. plos.orgMolecular visualization software, ADME prediction tools.A small set of promising candidates for experimental validation.

This in silico approach allows researchers to rationally design new analogs of this compound and prioritize which compounds are most likely to have the desired biological activity. nih.gov

Applications of 1 3,5 Dimethoxyphenyl Cyclopropanamine and Cyclopropanamine Scaffolds in Chemical Biology

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Cyclopropylamines, including 1-(3,5-Dimethoxyphenyl)cyclopropanamine, are highly valued as synthetic intermediates due to the unique reactivity conferred by the strained three-membered ring. This ring strain, approximately 28 kcal/mol, makes them susceptible to ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures that are otherwise difficult to synthesize.

The combination of the cyclopropane's electronic and steric properties with the nucleophilic nitrogen atom allows for a diverse range of chemical transformations. Cyclopropylamines are utilized in cycloaddition reactions and can act as precursors for more complex molecular architectures. For instance, the oxidation of cyclopropylamines can lead to the formation of nitrocyclopropanes, which are themselves versatile building blocks.

Several methods have been developed for the synthesis of cyclopropylamine (B47189) derivatives, highlighting their importance as building blocks. These methods include classical cyclopropanation reactions adapted to include a nitrogen function, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins. More contemporary methods involve Kulinkovich-type reactions applied to amides and nitriles and metal-catalyzed C-H functionalization.

The versatility of the cyclopropanamine scaffold is further demonstrated by its incorporation into larger, more complex molecules. Chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl (B3062369) ketones, which can be subsequently converted to cyclopropylamines, yielding a collection of structurally diverse and optically active building blocks for medicinal chemistry.

Table 1: Synthetic Methodologies for Cyclopropylamine Scaffolds

MethodDescriptionKey Features
Curtius Rearrangement Rearrangement of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine.Widely used, applicable to cyclopropyl acyl azides.
Simmons-Smith Reaction Cyclopropanation of an alkene using a carbenoid, adapted to incorporate a nitrogen function.Allows for the formation of the cyclopropane (B1198618) ring.
Michael-Initiated Ring Closure Nucleophilic addition to an activated alkene followed by intramolecular cyclization.Efficient for constructing substituted cyclopropanes.
Kulinkovich Reaction Reaction of esters with Grignard reagents in the presence of a titanium catalyst to form cyclopropanols, which can be converted to amines.Useful for the synthesis of 1-substituted cyclopropylamines.
C-H Functionalization Direct functionalization of a C-H bond on the cyclopropane ring to introduce an amine group.Atom-economical and allows for late-stage modification.

Development of Chemical Probes for Receptor Function and Enzyme Activity

The conformationally constrained nature of the cyclopropane ring makes cyclopropanamine derivatives excellent scaffolds for the design of chemical probes. These probes can adopt well-defined orientations, allowing for specific interactions with biological targets such as receptors and enzymes. By modifying the substituents on the phenyl ring and the cyclopropane core, researchers can fine-tune the selectivity and potency of these probes.

A notable example is the development of phenylcyclopropylamine derivatives as potent agonists for serotonin (B10506) receptors. For instance, analogs such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine have been synthesized and shown to have high affinity for the 5-HT₂ family of receptors. nih.gov These compounds serve as valuable tools for neuroscientists to probe the function and pharmacology of these receptors in the central nervous system. nih.gov Although not the specific 3,5-dimethoxy isomer, these examples underscore the utility of the dimethoxyphenylcyclopropylamine scaffold in creating selective receptor probes. nih.gov

The reactivity of the cyclopropylamine moiety itself can be harnessed in the design of activity-based probes. Upon single-electron transfer (SET) oxidation, the cyclopropylamine radical cation can undergo a rapid and irreversible ring-opening. This unique reactivity has been utilized to develop probes for oxidative processes, such as those mediated by enzymes or photosensitizers.

Table 2: Phenylcyclopropylamine-Based Receptor Probes

CompoundTarget ReceptorKey FindingReference
trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine5-HT₂ Receptor FamilyPotent agonist with high affinity. nih.gov
trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine5-HT₂ Receptor FamilyHigh affinity, useful for probing receptor function. nih.gov

Contributions to the Design of Biologically Active Compounds

The cyclopropanamine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including approved drugs and clinical candidates. Its rigid nature helps to lock in bioactive conformations, improving binding affinity and selectivity for a specific target. The incorporation of a cyclopropyl group can also enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

Derivatives of cyclopropanamine have been explored for a wide range of therapeutic targets. For example, a series of indolin-5-yl-cyclopropanamine derivatives were designed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy. nih.gov One of the representative compounds from this series demonstrated significant antitumor efficacy in a preclinical model of acute myeloid leukemia. nih.gov

The 3,5-dimethoxyphenyl moiety, as seen in this compound, is also a common feature in biologically active molecules. This substitution pattern can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for molecular recognition at a biological target. The synthesis and biological evaluation of analogs containing either the cyclopropanamine or the dimethoxyphenyl motif have led to the discovery of compounds with diverse activities, including insecticidal, antifungal, and antibacterial properties.

Cyclopropylamines as Model Compounds for Studying Strained Ring Systems

The high degree of ring strain in the cyclopropane ring makes cyclopropylamines excellent model compounds for studying the chemistry of strained systems. acs.org The C-C bonds in cyclopropane are weaker and have more p-character than those in acyclic alkanes, leading to unusual reactivity. acs.org This strain energy provides a thermodynamic driving force for reactions that involve the opening of the three-membered ring. nih.gov

Studies on cyclopropylamines have provided fundamental insights into reaction mechanisms involving radical cations and other reactive intermediates. For example, the single-electron oxidation of N-cyclopropylanilines triggers an irreversible ring-opening to form a distonic radical cation. acs.org The kinetics and products of this reaction can be studied to understand the factors that govern the behavior of strained rings in chemical and biological systems. acs.org These studies are not only of academic interest but also have practical implications for understanding the metabolism and potential toxicity of drugs containing cyclopropylamine motifs. acs.orgnih.gov

The formal cycloadditions driven by the homolytic opening of strained rings like cyclopropane have become an important area of research, allowing for the synthesis of complex, sp³-rich ring systems that are of increasing interest in medicinal chemistry. nih.gov

Future Research and Emerging Trends in this compound Chemistry

The unique structural motif of this compound and its analogs has positioned them as valuable scaffolds in medicinal chemistry, most notably as inhibitors of Lysine-Specific Demethylase 1 (LSD1). As research progresses, several key areas are emerging that promise to expand the utility and improve the properties of these compounds. Future efforts are focused on discovering more efficient synthetic methods, enhancing potency and selectivity through rational design, deeply understanding their mechanisms of action, leveraging artificial intelligence for accelerated discovery, and exploring new therapeutic applications.

Q & A

Q. How can the compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Reductive amination with aldehydes (e.g., NaBH3_3CN) yields secondary amines targeting neurotransmitter transporters. Case study: Arylcyclohexylamine derivatives show NMDA receptor antagonism .

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to potential amine toxicity. Spills require neutralization with 5% acetic acid before disposal. LC-MS monitoring of air samples ensures workplace safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.